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molecular formula C16H21NO3 B8559967 4-Piperidineacetic acid, 1-benzoyl-, ethyl ester CAS No. 54108-67-7

4-Piperidineacetic acid, 1-benzoyl-, ethyl ester

Cat. No. B8559967
M. Wt: 275.34 g/mol
InChI Key: QTHLYHVTWAAQKP-UHFFFAOYSA-N
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Patent
US03989691

Procedure details

16.4 g. of the above piperidine were dissolved in 300 ml of ethanol to which was added 1.0 g. of 10 percent Pd/C. The mixture was placed in a low pressure hydrogenation apparatus and hydrogenated at a pressure of about 60 psi. The catalyst was removed by filtration and the solvents evaporated from the hydrogenation mixture in vacuo. N-benzoyl-4-(carbethoxymethyl)piperidine formed in the above reaction remained as a residue and was purified by distillation. A yield of about 15.86 g. of the compound was obtained distilling in the range 176°-178° C. at 0.20 mm Hg. The compound also crystallized from hexane in colorless prisms, mp=47°-48° C. The compound had the following physical characteristics.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH2:13][C:12](=[CH:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(O)C.[Pd]>[C:1]([N:9]1[CH2:14][CH2:13][CH:12]([CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)=CC(=O)OCC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 1.0 g
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvents evaporated from the hydrogenation mixture in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(CC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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